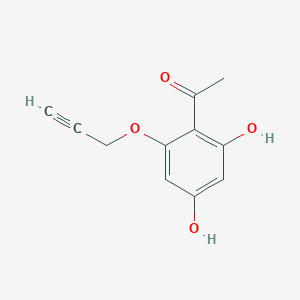
1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone, also known as propolis, is a natural resinous substance collected by bees from various plants. Propolis has been used for medicinal purposes for centuries due to its antibacterial, antiviral, anti-inflammatory, and antioxidant properties. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of propolis in various fields.
作用機序
The mechanism of action of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone is complex and not fully understood. However, it is believed that this compound exerts its biological effects through various mechanisms, including modulation of the immune system, inhibition of bacterial and viral growth, and scavenging of free radicals.
Biochemical and physiological effects:
Propolis has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, antimicrobial activity, and antitumor activity. Propolis has also been shown to modulate the immune system, improve wound healing, and protect against oxidative stress.
実験室実験の利点と制限
Propolis has several advantages as a natural product for lab experiments, including its availability, low toxicity, and broad-spectrum activity. However, 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone also has limitations, including its variable composition, difficulty in standardization, and potential for contamination.
将来の方向性
Future research on 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone should focus on its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, this compound should be studied for its potential use as a natural alternative to antibiotics and chemotherapeutic agents. In agriculture, this compound should be studied for its potential use as a natural alternative to chemical pesticides. In the food industry, this compound should be studied for its potential use as a natural preservative and antioxidant. Additionally, further research is needed to standardize this compound and to identify its active components and mechanisms of action.
合成法
Propolis can be synthesized through various methods, including extraction from bee hives, chemical synthesis, and plant extraction. The most common method of 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone synthesis is through extraction from bee hives, where bees collect the resinous substance and mix it with beeswax and enzymes to form this compound.
科学的研究の応用
Propolis has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone has been shown to have antibacterial, antiviral, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential natural alternative to chemical pesticides. In the food industry, this compound has been used as a natural preservative and antioxidant.
特性
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRACNSWRVVEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC#C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

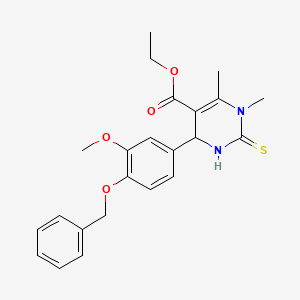

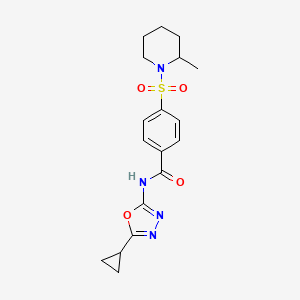
![3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2792470.png)
![3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2792472.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid](/img/structure/B2792473.png)

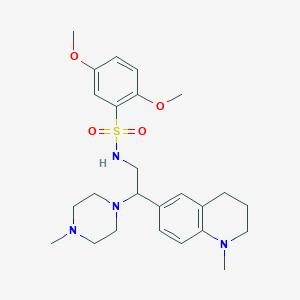
![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)
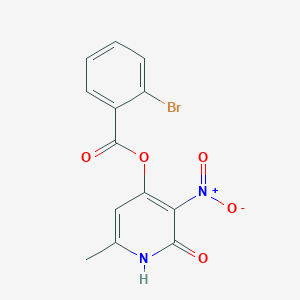
![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)